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Compound of Interest

Compound Name: (S)-Veludacigib

Cat. No.: B11930853

For Researchers, Scientists, and Drug Development Professionals

(S)-Veludacigib (also known as BAY 2965501) is a novel, potent, and highly selective oral
inhibitor of diacylglycerol kinase zeta (DGKJ{), a key negative regulator of T-cell activation.[1][2]
[3] Its mechanism of action as an intracellular immune checkpoint inhibitor presents a
promising new approach in cancer immunotherapy.[2][4] This guide provides a comparative
overview of (S)-Veludacigib with other kinase inhibitors targeting similar or related pathways,
based on available preclinical data. It is important to note that direct head-to-head studies are
limited, and the presented data is compiled from individual studies.

Mechanism of Action: DGK{ and PKCC{ Inhibition

(S)-Veludacigib targets DGK{, a lipid kinase that converts diacylglycerol (DAG) to phosphatidic
acid (PA). By inhibiting DGK{, (S)-Veludacigib increases the intracellular concentration of
DAG, a critical second messenger in T-cell receptor (TCR) signaling. This enhancement of
DAG signaling leads to increased T-cell activation, proliferation, and cytokine release, thereby
augmenting the anti-tumor immune response.[1][2]

Another important kinase family in cellular signaling is Protein Kinase C (PKC). The zeta
isoform (PKCJ{), an atypical PKC, is also involved in cell proliferation and survival pathways.
While mechanistically distinct from DGK(, inhibitors of PKC( are also being explored for their
therapeutic potential in oncology.
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Comparative Preclinical Data

The following tables summarize the available preclinical data for (S)-Veludacigib and other
selected DGK and PKC( inhibitors.

Table 1: In Vitro Ki Inhibiti

Compound Target(s) IC50 (Human) Assay Method Reference
(S)-Veludacigib -
DGKC 27 nM Not Specified [1]
(BAY 2965501)
BMS-502 DGKa / DGK 46nM/2.1nM Not Specified [5][6]
Roche
Compound (Ex DGKa / DGKC 11.1nM/4.1nM  ADP-Glo [7]
88)
(-Stat PKC( 5uM Not Specified [8]

Disclaimer: The data presented in this table are from separate studies and not from direct
head-to-head comparisons. Assay conditions may vary between studies.

Table 2: In Vitro Cellular Activity
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Cell-Based
Compound EC50 / Effect Cell Type Reference
Assay
Human
(S)-Veludacigib T-cell mediated Dose-dependent  melanoma cells 1
(BAY 2965501) tumor cell killing enhancement (Colo800) and T-
cells
(S)-Veludacigib IL-2 induced NK
o Enhanced Human NK cells [3119]
(BAY 2965501) cell activation
IFNy production Human whole
BMS-502 280 nM [10]
(hWB) blood
Human whole
BMS-502 pERK (hWB) 340 nM [10]
blood
CD8+ T-cell Human effector
BMS-502 . _ 65 nM [10]
proliferation CD8+ T-cells
Roche
T-cell .
Compound (Ex ) ) 45.1 nM Not Specified [7]
proliferation
88)
Roche
Compound (Ex IL-2 secretion 263.7 nM Not Specified [7]
88)
Decreased by SK-MEL-2

(-Stat

Cell proliferation

47.7% at 5 uM

(8]

melanoma cells

Disclaimer: The data presented in this table are from separate studies and not from direct

head-to-head comparisons. Assay conditions and cell types may vary between studies.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by these inhibitors.

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://www.bioworld.com/articles/696984-preclinical-characterization-of-bay-2965501-a-potent-and-selective-dgk-inhibitor?v=preview
https://www.medchemexpress.com/bay-2965501.html
https://jitc.bmj.com/content/11/Suppl_1/A1029
https://www.probechem.com/products_BMS-502.html
https://www.probechem.com/products_BMS-502.html
https://www.probechem.com/products_BMS-502.html
https://www.bioworld.com/articles/706091-roche-discovers-new-dgk-and-dgk-inhibitors-to-treat-cancer?v=preview
https://www.bioworld.com/articles/706091-roche-discovers-new-dgk-and-dgk-inhibitors-to-treat-cancer?v=preview
https://www.medchemexpress.com/%CE%B6-stat.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

> PKC8

TCR »  PLCy

N

7| RasGRP

substrate

.......... P

Click to download full resolution via product page

Caption: Simplified DGK( signaling pathway in T-cell activation.
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Caption: Simplified PKC( signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are
generalized protocols and may be adapted for specific experimental conditions.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the
kinase reaction.[11][12][13][14][15]
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o Kinase Reaction: A 5ul kinase reaction is performed in a 384-well plate containing the
kinase, substrate, ATP, and the test compound (e.g., (S)-Veludacigib) in a suitable kinase
buffer. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).

e Reaction Termination and ATP Depletion: 5ul of ADP-Glo™ Reagent is added to each well to
stop the kinase reaction and deplete the remaining ATP. The plate is then incubated for 40
minutes at room temperature.

o ADP to ATP Conversion and Signal Generation: 10ul of Kinase Detection Reagent is added
to each well. This reagent converts the ADP generated in the kinase reaction to ATP and
contains luciferase and luciferin to produce a luminescent signal proportional to the ADP
concentration.

» Data Acquisition: After a 30-60 minute incubation at room temperature, the luminescence is
measured using a plate-reading luminometer. The IC50 values are calculated from the dose-
response curves.

Cell Proliferation/Viability Assay (CellTiter-Glo®
Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.
[16][17][18][19][20]

o Cell Plating: Cells are seeded in an opaque-walled 96- or 384-well plate in culture medium
and incubated to allow for attachment.

o Compound Treatment: The cells are treated with serial dilutions of the test compound and
incubated for a specified period (e.g., 72 hours).

» Reagent Addition: A volume of CellTiter-Glo® Reagent equal to the volume of the cell culture
medium is added to each well.

e Cell Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to
induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the
luminescent signal.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b11930853?utm_src=pdf-body
https://www.promega.com/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/
https://www.ous-research.no/no/enserink/Protocols/14528
https://www.reactionbiology.com/services/cell-based-assays/cell-proliferation-and-viability-assays/
https://www.promega.com/-/media/files/resources/cell-notes/cn005/celltiter-glo-luminescent-cell-viability-assay-for-cytotoxicity-and-cell-proliferation-studies.pdf?la=en
https://ch.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Data Acquisition: Luminescence is recorded using a plate reader. The signal is proportional
to the amount of ATP and, therefore, the number of viable cells. EC50 values are determined
from the resulting dose-response curves.

Cytokine Secretion Assay (IL-2 ELISA)

This assay quantifies the amount of a specific cytokine, such as Interleukin-2 (IL-2), secreted
by cells into the culture medium.[21][22][23][24]

Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest
(e.g., anti-human IL-2) and incubated overnight.

Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific
binding.

Sample and Standard Incubation: Cell culture supernatants (containing the secreted
cytokine) and a series of known standards are added to the wells and incubated.

Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine
Is added to the wells and incubated.

Enzyme Conjugate: Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the
biotinylated detection antibody.

Substrate Addition: ATMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added, which
is converted by HRP to produce a colored product.

Reaction Termination and Measurement: The reaction is stopped with an acid solution, and
the absorbance is measured at 450 nm using a microplate reader. The concentration of the
cytokine in the samples is determined by comparison to the standard curve.
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Caption: General experimental workflow for kinase inhibitor evaluation.
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Clinical Development Status of (S)-Veludacigib (BAY
2965501)

(S)-Veludacigib is currently being evaluated in a first-in-human, Phase 1 clinical trial
(NCT05614102).[2][25][26][27] This open-label, dose-escalation and expansion study is
assessing the safety, tolerability, pharmacokinetics, and anti-tumor activity of (S)-Veludacigib
as a monotherapy and in combination with pembrolizumab in participants with advanced solid
tumors.[25][26][27] The expansion cohorts are focusing on non-small cell lung cancer (NSCLC)
and gastric/gastroesophageal junction (GEJ) adenocarcinoma.[4][25][27]

Summary and Future Directions

(S)-Veludacigib is a promising, first-in-class, selective DGKC inhibitor with a distinct
mechanism of action aimed at enhancing anti-tumor immunity. Preclinical data demonstrate its
potential to activate T-cells and NK cells, leading to enhanced tumor cell killing.[1][3][9]

The comparative data presented here, while not from direct head-to-head studies, provides a
preliminary landscape of the potency of (S)-Veludacigib in relation to other inhibitors of DGK
and the related PKC{ pathway. Dual DGKa/( inhibitors like BMS-502 and the recently disclosed
compound from Roche show potent activity, suggesting that targeting both isoforms may be a
valuable strategy.[5][10][6][7]

As (S)-Veludacigib progresses through clinical development, further studies will be crucial to
understand its full therapeutic potential, both as a monotherapy and in combination with other
immunotherapies. Direct comparative studies with other DGK inhibitors will be essential to
delineate the optimal targeting strategy within this class of emerging cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b11930853#head-to-head-comparison-of-s-
veludacigib-with-other-kinase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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